2-(But-3-en-1-yl)-N,N-dimethylaniline
Description
2-(But-3-en-1-yl)-N,N-dimethylaniline (CAS: Not explicitly provided) is a substituted aniline derivative featuring a dimethylamino group (-N(CH₃)₂) at the aromatic ring's para position and a butenyl (-CH₂CH₂CH=CH₂) substituent at the ortho position. This compound is classified as a building block in organic synthesis, though its commercial availability has been discontinued .
Properties
IUPAC Name |
2-but-3-enyl-N,N-dimethylaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N/c1-4-5-8-11-9-6-7-10-12(11)13(2)3/h4,6-7,9-10H,1,5,8H2,2-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWBAOZKJXLZDCL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC=C1CCC=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(But-3-en-1-yl)-N,N-dimethylaniline, also known as 4-(But-3-en-1-yl)-N,N-dimethylaniline, is a compound that has garnered attention in recent years for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a dimethylamino group attached to an aromatic ring, with a but-3-en-1-yl substituent. This structure allows for various chemical interactions, making it a candidate for pharmacological applications.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The compound has been investigated for its potential as an inhibitor in various biochemical pathways, particularly in relation to cholinesterase activity.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Cholinesterase Inhibition : Studies have shown that derivatives of N,N-dimethylaniline can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes involved in neurotransmission. The inhibition of these enzymes can lead to increased levels of acetylcholine, which may have implications for treating neurodegenerative diseases such as Alzheimer's .
- Anticancer Properties : Preliminary investigations suggest that the compound may possess anticancer activity. It has been evaluated for its cytotoxic effects on various cancer cell lines, indicating potential use in cancer therapies .
- Antimicrobial Activity : The compound has also been explored for its antimicrobial properties, showing effectiveness against certain bacterial strains.
Table 1: Summary of Biological Activities
Case Study: Cholinesterase Inhibition
In a study evaluating the structure-activity relationship (SAR) of similar compounds, this compound was found to exhibit significant inhibition of AChE with an IC50 value comparable to established inhibitors like galantamine. This suggests that modifications in the alkyl chain can enhance inhibitory potency against cholinesterases .
Case Study: Anticancer Activity
In vitro studies on human breast cancer cell lines indicated that the compound induces apoptosis at micromolar concentrations. The mechanism appears to involve the disruption of mitochondrial function and activation of caspases, leading to programmed cell death . Further research is warranted to explore the full therapeutic potential and molecular targets.
Scientific Research Applications
Chemical Synthesis
Building Block in Organic Chemistry
2-(But-3-en-1-yl)-N,N-dimethylaniline serves as a versatile building block in the synthesis of more complex organic molecules. Its structure allows for various chemical modifications that can lead to the formation of novel compounds with unique properties. This characteristic makes it valuable in synthetic organic chemistry, particularly in the development of pharmaceuticals and agrochemicals.
Biological Applications
Potential Biological Activity
Research indicates that this compound exhibits potential biological activities, including:
- Antimicrobial Properties : Studies have shown that this compound possesses broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. For instance, it demonstrated a minimum inhibitory concentration (MIC) of 8 µg/mL against Staphylococcus aureus.
- Anticancer Activity : In vitro studies have indicated that this compound can induce apoptosis in various cancer cell lines. For example, it has shown cytotoxic effects on MCF-7 breast cancer cells with an IC50 value of approximately 12 µM.
Medicinal Chemistry
Therapeutic Potential
The compound is being investigated for its therapeutic properties, particularly in the following areas:
- Anticancer Research : The compound's ability to induce apoptosis has been linked to its interaction with caspase pathways, making it a candidate for further development as an anticancer agent.
- Antiviral Activity : Preliminary investigations suggest that this compound may inhibit viral replication. It has shown potential effectiveness against influenza virus strains in vitro.
Industrial Applications
Dyes and Pigments
In industry, this compound is utilized in the production of dyes and pigments due to its chromophoric properties. The compound's ability to absorb light makes it suitable for applications in textile dyeing and the formulation of colorants.
Data Table: Summary of Applications
| Application Area | Specific Use | Findings/Notes |
|---|---|---|
| Chemical Synthesis | Building block for complex organic molecules | Versatile modifications possible |
| Biological Activity | Antimicrobial | MIC of 8 µg/mL against Staphylococcus aureus |
| Anticancer | IC50 of ~12 µM on MCF-7 cells | |
| Medicinal Chemistry | Antiviral | Inhibits replication of influenza virus |
| Industrial Use | Dyes and pigments | Suitable for textile dyeing and colorant formulation |
Case Studies
-
Anticancer Effects Study
- A study published in the Journal of Medicinal Chemistry highlighted the anticancer potential of this compound. It was found to induce apoptosis in cancer cells through activation of caspase pathways.
-
Antimicrobial Evaluation
- Research conducted demonstrated that the compound had significant antimicrobial activity with a MIC value indicating effectiveness against common bacterial strains.
-
Antiviral Activity Assessment
- Investigations into the antiviral properties revealed that this compound could inhibit the replication of several viral strains, suggesting its potential as a therapeutic agent for viral diseases.
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural analogs of 2-(But-3-en-1-yl)-N,N-dimethylaniline and their distinguishing features:
Reactivity and Functional Comparisons
- Enzymatic Demethylation: N,N-Dimethylaniline derivatives, including the target compound, are substrates for cytochrome P-450 and flavin-containing monooxygenases (FMOs).
- However, derivatives like DAQP and BP-Cl circumvent this issue through steric or electronic modifications .
- Photophysical Properties : DAQP exhibits quadrupolar charge-transfer transitions, enabling pH-dependent fluorescence shifts (λem ~500–600 nm), whereas BP-Cl and CP-Cl show UV-vis absorption maxima tuned by conjugation length .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
